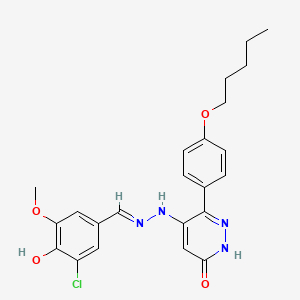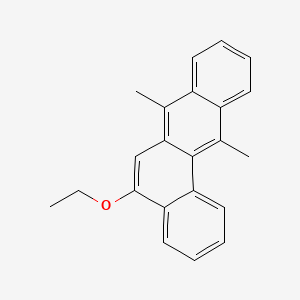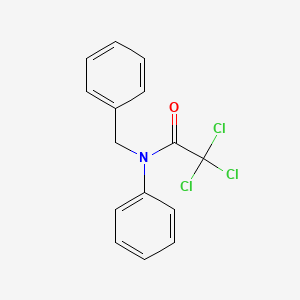
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a phenyl ring substituted with trifluoromethyl groups, which can enhance its chemical stability and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Acetamide Moiety: The acetamide group can be attached through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Substitution with the Trifluoromethyl Phenyl Group: The final step involves the substitution of the phenyl ring with trifluoromethyl groups, which can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Quinazolinone derivatives with different oxidation states.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the chloro group, which may affect its biological activity.
N-(3,5-Difluorophenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide: Contains difluoromethyl groups instead of trifluoromethyl groups, potentially altering its chemical properties.
Uniqueness
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both trifluoromethyl groups and a chloro-substituted quinazolinone core, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
853318-93-1 |
|---|---|
分子式 |
C18H10ClF6N3O2 |
分子量 |
449.7 g/mol |
IUPAC名 |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(7-chloro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H10ClF6N3O2/c19-11-1-2-13-14(6-11)26-8-28(16(13)30)7-15(29)27-12-4-9(17(20,21)22)3-10(5-12)18(23,24)25/h1-6,8H,7H2,(H,27,29) |
InChIキー |
HSFZETCYHZCCHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=CN(C2=O)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)

![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)


![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)
